[1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride
Overview
Description
[1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C8H19ClN2O2S and a molecular weight of 242.77 g/mol . This compound is known for its potential therapeutic effects and is used in various scientific research applications.
Preparation Methods
The synthesis of [1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with ethanesulfonyl chloride to form the ethanesulfonyl derivative. This intermediate is then reacted with formaldehyde and ammonia to yield the final product. The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require catalysts to enhance the reaction rate .
Chemical Reactions Analysis
[1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
[1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act as an enzyme inhibitor, affecting various biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but it is thought to modulate neurotransmitter systems in the brain, which may explain its potential therapeutic effects.
Comparison with Similar Compounds
[1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor in organic synthesis.
Piperidinone: A ketone derivative of piperidine, used in the synthesis of pharmaceuticals.
Spiropiperidines: Compounds containing a spiro-connected piperidine ring, known for their biological activity.
The uniqueness of this compound lies in its ethanesulfonyl group, which imparts specific chemical properties and potential biological activities .
Properties
IUPAC Name |
(1-ethylsulfonylpiperidin-4-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-2-13(11,12)10-5-3-8(7-9)4-6-10;/h8H,2-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXPPAJPOFLRFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286273-11-7 | |
Record name | 4-Piperidinemethanamine, 1-(ethylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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